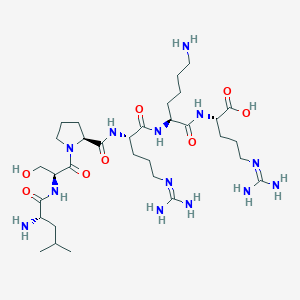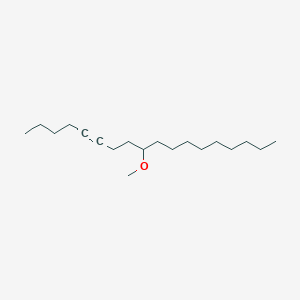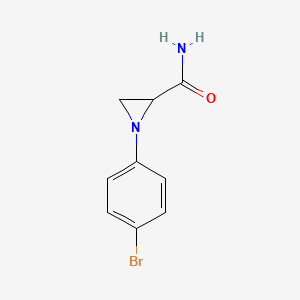
1-(4-Bromophenyl)aziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)aziridine-2-carboxamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 4-bromo-N-chloroacetylaniline This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The bromine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Bases: Sodium hydroxide or potassium carbonate can be used to facilitate ring-opening and substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Substituted Phenyl Derivatives: Substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)aziridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Biological Research: The compound is used to study protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Chemical Synthesis: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation can inhibit the function of protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins. Inhibition of PDIs can disrupt the proper folding of proteins, leading to cell death, particularly in cancer cells where PDIs are overexpressed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
2-Aziridinyl Ketones: Valuable building blocks for the synthesis of various nitrogen-containing compounds.
Uniqueness
1-(4-Bromophenyl)aziridine-2-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can undergo further functionalization. Additionally, the combination of the aziridine ring and the carboxamide group provides a versatile scaffold for the development of new compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
933453-54-4 |
|---|---|
Molekularformel |
C9H9BrN2O |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
1-(4-bromophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
InChI-Schlüssel |
LLGRJHLBBNYFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2=CC=C(C=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


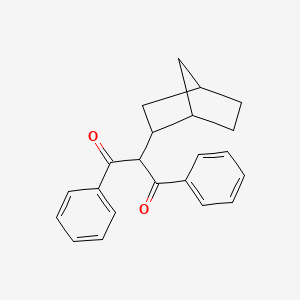
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

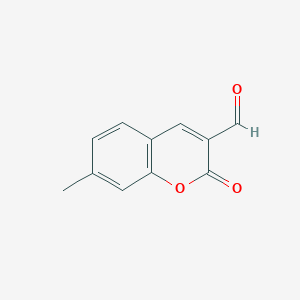
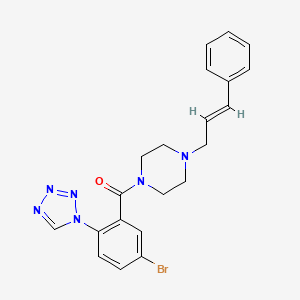
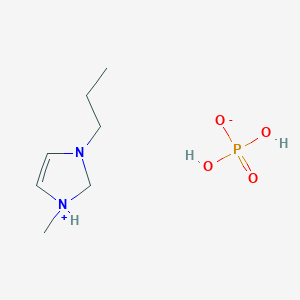
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
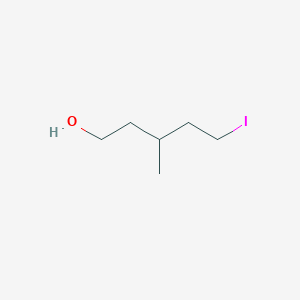
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
